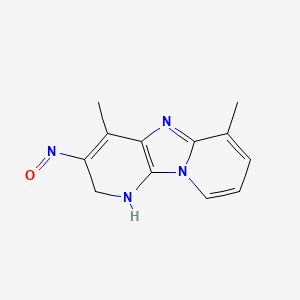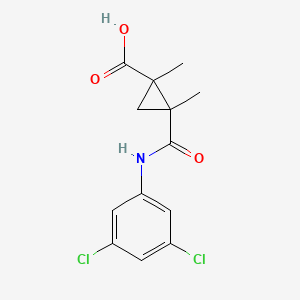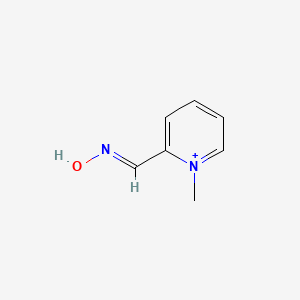
Pralidoximum
Übersicht
Beschreibung
Pralidoxime iodide is a compound belonging to the oxime family, which is primarily used as an antidote for organophosphate poisoning. Organophosphates are a class of chemicals commonly found in pesticides and nerve agents. Pralidoxime iodide works by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates, thereby alleviating the toxic effects of these compounds .
Wissenschaftliche Forschungsanwendungen
Pralidoxime iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving organophosphates.
Biology: Pralidoxime iodide is employed in studies related to enzyme reactivation and inhibition.
Wirkmechanismus
Pralidoxime iodide exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates. Organophosphates bind to the esteratic site of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. Pralidoxime iodide binds to the anionic site of the enzyme and displaces the phosphate group from the serine residue, thereby regenerating the active enzyme .
Similar Compounds:
Obidoxime: Another oxime used as an antidote for organophosphate poisoning.
HI-6: A more advanced oxime with a broader spectrum of activity against various nerve agents.
Uniqueness of Pralidoxime Iodide: Pralidoxime iodide is unique due to its specific binding affinity and reactivation kinetics for acetylcholinesterase. It is particularly effective in reversing the effects of organophosphate poisoning when administered promptly. Its poor blood-brain barrier penetration limits its effectiveness in treating central nervous system symptoms, but it remains a critical component of antidote therapy .
Zukünftige Richtungen
While pralidoxime is a critical antidote for organophosphate poisoning, its effectiveness is still under investigation. For instance, a randomized controlled trial found no evidence that pralidoxime improves survival or reduces the need for intubation in patients with organophosphate insecticide poisoning . Further studies of different dose regimens or different oximes are required to improve the treatment of organophosphate poisoning.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pralidoxime iodide is synthesized through a multi-step process. The initial step involves treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt .
Industrial Production Methods: Industrial production of pralidoxime iodide follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Pralidoxime iodide primarily undergoes nucleophilic substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Methyl iodide is commonly used as an alkylating agent in the synthesis of pralidoxime iodide.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed: The major product formed from the synthesis of pralidoxime iodide is the iodide salt of pralidoxime. Other minor by-products may include unreacted starting materials and side products from incomplete reactions .
Eigenschaften
CAS-Nummer |
6735-59-7 |
|---|---|
Molekularformel |
C7H9N2O+ |
Molekulargewicht |
137.16 g/mol |
IUPAC-Name |
(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O/c1-9-5-3-2-4-7(9)6-8-10/h2-6H,1H3/p+1 |
InChI-Schlüssel |
JBKPUQTUERUYQE-UHFFFAOYSA-O |
Isomerische SMILES |
C[N+]1=CC=CC=C1/C=N\O |
SMILES |
C[N+]1=CC=CC=C1C=NO |
Kanonische SMILES |
C[N+]1=CC=CC=C1C=NO |
melting_point |
215-225 °C 215 - 225 °C |
Andere CAS-Nummern |
6735-59-7 |
Physikalische Beschreibung |
Solid |
Verwandte CAS-Nummern |
6735-59-7 (Parent) |
Haltbarkeit |
No evidence of significant degradation products appears up to 48 hr after pralidoxime autoinjector discharge. Concentration without degradation of the solution was noted over time when the autoinjector needle caused coring of the vial closure ... Mark-1 autoinjectors are not suitable for administering pralidoxime to small children. However, the autoinjectors are a readily available source of concentrated pralidoxime for administering weight-adjusted doses in small children. The pralidoxime solution obtained in this manner remains chemically intact for at least 48 hr. OBJECTIVES: Oximes such as pralidoxime (2-PAM) are essential antidotes for life-threatening organophosphate poisoning. Unfortunately, oximes are expensive, have limited use, and have short shelf lives. As such, maintaining large stockpiles in preparation for terrorist activity is not always possible. We have demonstrated that atropine is stable well beyond its labeled shelf life and that recently expired 2-PAM was clinically efficacious in a series of poisoned patients. Because 2-PAM is often dosed empirically, clinical improvement does not guarantee pharmacological stability. We therefore chose to analyze the chemical stability of expired 2-PAM. METHODS: Samples of lyophylized 2-PAM were maintained according to the manufacturer's recommendations for 20 years beyond the published shelf life. We studied 2-PAM contained in a MARK I autoinjector that was stored properly for 3 years beyond its expiration date. An Agilent LC/MSD 1100 with diode-array detector and an Agilent Sorbax SB-C-18, 4.6 x 150-mm, 5-um column were used with the following solvent systems: water with 0.01% trifluoroacetic acid and methanol with 0.01% trifluoroacetic acid. Fresh reagent grade 2-PAM was used as a standard. Results were repeated for consistency. RESULTS: Lyophylized 2-PAM was a white powder that was clear and colorless in solution. Liquid chromatography was identical to the standard and resulted in 2 isolated peaks with identical mass spectra, suggesting that they are stereoisomers. The autoinjector discharged a clear, yellowish solution. In addition to the 2 peaks identified for lyophylized 2-PAM, a small third peak was identified with a mass spectra corresponding to the reported N -methyl pyridinium carboxaldehyde degradation product. CONCLUSIONS: When properly stored, lyophylized 2-PAM appears to be chemically stable well beyond its expiration date. Although the relative amount of degradation product found in solubilized (autoinjector) 2-PAM was small, it is unclear whether this may be toxic and therefore is of concern. Further studies performed with lots of drug stored under varied conditions would be required to fully determine the stability of expired 2-PAM. Stable under recommended storage conditions. /Pralidoxime Chloride/ |
Löslichkeit |
1.49e-01 g/L |
Synonyme |
1-methylpyridinium-2-aldoxime ion 2-formyl-1-methylpyridinium chloride oxime 2-hydroxyiminomethyl-1-methylpyridinium 2-hydroxyiminomethylpyridinium methylmethanesulfonate 2-PAM 2-Pam bromide 2-PAM chloride Contrathion N-methylpyridinium 2-aldoxime methylsulfate pralidoxime pralidoxime bromide pralidoxime chloride pralidoxime fumarate (1:1) pralidoxime iodide pralidoxime lactate (1:1) pralidoxime mesylate pralidoxime methyl sulfate pralidoxime nitrate (1:1) pralidoxime sulfate (1:1) pralidoxime trichloroacetate pralidoxime, 14C-labeled Protopam Protopam Chloride pyridine-2-aldoxime methachloride pyridine-2-aldoxime methiodide pyridine-2-aldoxime methochloride |
Dampfdruck |
6.74X10-4 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





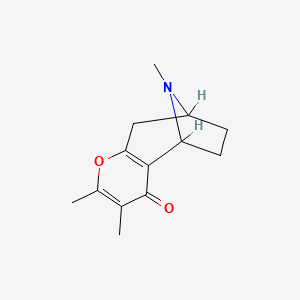
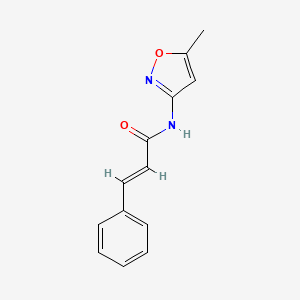

![N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1201442.png)
![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone](/img/structure/B1201443.png)
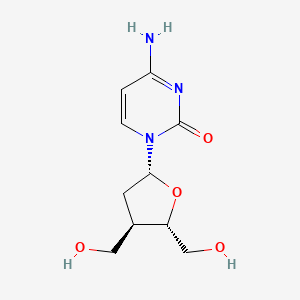
![(6R,7S)-7-({[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl}amino)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1201449.png)
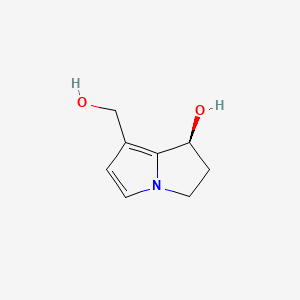
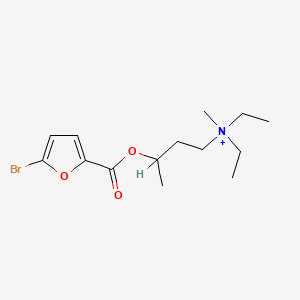
![2-[1-(Diaminomethylidenehydrazinylidene)butan-2-ylideneamino]guanidine](/img/structure/B1201454.png)
